Computed Lipophilicity (XLogP3-AA): Moderate Increase Over the 5-Methyl Core Scaffold
The target compound demonstrates a computed XLogP3-AA of 0.6, which is 0.3 units higher than the 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid core scaffold (XLogP3 = 0.3) [1][2]. This moderate increase, driven by the 6-ethyl substituent, suggests improved passive membrane permeability while retaining aqueous solubility within a favorable range for oral bioavailability according to Lipinski's Rule of Five guidelines.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: 0.3 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A difference of 0.3 log units in XLogP3 can shift a compound across critical permeability thresholds in ADME screening, directly impacting its suitability for cell-based versus biochemical assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 50987756, 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Computed Properties. Accessed 2026-05-04. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 28950955, 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Computed Properties. Accessed 2026-05-04. View Source
